(2R,5R)-2,5-dimethylmorpholin-3-one
Description
(2R,5R)-2,5-Dimethylmorpholin-3-one is a chiral morpholinone derivative characterized by a six-membered morpholine ring containing two methyl substituents at the 2R and 5R positions and a ketone group at the 3-position. This compound exhibits stereochemical specificity due to its R-configuration at both chiral centers, which influences its physicochemical properties and biological interactions.
Properties
CAS No. |
1643811-24-8 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-2,5-dimethylmorpholin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethyl-1,4-diaminobutane with phosgene or its derivatives can lead to the formation of the desired morpholinone structure. The reaction typically requires an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of biocatalysts in flow reactors has been explored to enhance the stereoselectivity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: (2R,5R)-2,5-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the morpholine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at temperatures ranging from 0°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile used.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
(2R,5R)-2,5-dimethylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2R,5R)-2,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The ketone group at the 3 position plays a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (2R,5R)-2,5-dimethylmorpholin-3-one with structurally or functionally related compounds, emphasizing stereochemistry, substituent effects, and applications.
Structural and Functional Insights
Stereochemical Impact :
- The 2R,5R configuration in this compound creates a distinct spatial arrangement compared to (5R,6S)-5,6-dimethylmorpholin-3-one. This difference can alter binding affinity to biological targets, as seen in enzyme interaction studies .
- In contrast, (5R)-5-phenylmorpholin-2-one lacks methyl groups but introduces a phenyl ring, enhancing π-π stacking interactions in receptor binding .
Substituent Effects :
- The ketone at C3 in morpholin-3-one derivatives (e.g., target compound) versus C2 in morpholin-2-one analogs (e.g., (5R)-5-phenylmorpholin-2-one) affects electronic distribution and reactivity. For example, C3 ketones may favor nucleophilic attacks at the carbonyl group .
- Bulky substituents (e.g., phenyl, propoxybenzoyl) in analogs like the pyrrol-2-one derivative () reduce solubility but improve target specificity .
Biological and Industrial Relevance: (5R,6S)-5,6-Dimethylmorpholin-3-one demonstrates stronger enzyme modulation than non-methylated morpholinones, highlighting the role of methyl groups in bioactivity . Rel-(2R,5R)-tetrahydrothiophene-2,5-dicarboxylic acid, though structurally distinct, shares the 2R,5R configuration, enabling similar utility in asymmetric catalysis .
Data Limitations
- Boiling points and detailed thermodynamic data for this compound are unavailable , necessitating further experimental characterization.
- Comparative pharmacological studies between morpholin-3-one and morpholin-2-one derivatives are sparse but critical for understanding structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
